molecular formula C14H17N5O2 B12261172 N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide

Cat. No.: B12261172
M. Wt: 287.32 g/mol
InChI Key: DFZHENUDLWJAPV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

N-cyclopropyl-4-pyrazolo[1,5-a]pyrazin-4-ylmorpholine-2-carboxamide

InChI

InChI=1S/C14H17N5O2/c20-14(17-10-1-2-10)12-9-18(7-8-21-12)13-11-3-4-16-19(11)6-5-15-13/h3-6,10,12H,1-2,7-9H2,(H,17,20)

InChI Key

DFZHENUDLWJAPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine-2-carboxamide moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine core with morpholine-2-carboxylic acid or its derivatives.

Chemical Reactions Analysis

N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or cyclopropyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

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